molecular formula C14H15N5O3 B6431394 5-{[2-(dimethylamino)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile CAS No. 613649-79-9

5-{[2-(dimethylamino)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile

Cat. No. B6431394
CAS RN: 613649-79-9
M. Wt: 301.30 g/mol
InChI Key: FEVLVEIWDADAKR-UHFFFAOYSA-N
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Description

5-{[2-(Dimethylamino)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile (DNPOC) is a synthetic organic compound used in a variety of scientific research applications. It is a derivative of the oxazole nucleus, which is a five-membered ring containing two nitrogen atoms. DNPOC is a colorless, crystalline solid that is soluble in both water and organic solvents. It has a melting point of 114-116°C and a boiling point of 166-168°C.

Scientific Research Applications

5-{[2-(dimethylamino)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile has numerous applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds. It is also used as a catalyst in the synthesis of polymers and as an intermediate in the production of pharmaceuticals. Additionally, 5-{[2-(dimethylamino)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile has been used as a fluorescent dye and as a model compound for studying the mechanism of action of enzymes.

Mechanism of Action

The mechanism of action of 5-{[2-(dimethylamino)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile is not well understood. However, it is believed that it acts as an electron donor, donating electrons to the substrate and facilitating the formation of a covalent bond. This covalent bond is then broken, releasing the product from the substrate.
Biochemical and Physiological Effects
5-{[2-(dimethylamino)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the growth of certain bacteria and fungi, as well as the activity of certain enzymes. Additionally, it has been found to be toxic to certain types of cells, including cancer cells.

Advantages and Limitations for Lab Experiments

The use of 5-{[2-(dimethylamino)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile in laboratory experiments has both advantages and limitations. One of the advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time. However, it is highly toxic and should be handled with caution.

Future Directions

The potential applications of 5-{[2-(dimethylamino)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile are vast and far-reaching. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential for use in drug discovery and development, as well as its potential for use in the synthesis of polymers and other materials. Finally, further research is needed to explore its potential for use in the treatment of diseases and disorders.

Synthesis Methods

5-{[2-(dimethylamino)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile can be synthesized from the reaction of 4-nitrophenol and 2-(dimethylamino)ethyl amine in the presence of sodium hydroxide and ethanol. The reaction is carried out in a two-phase system consisting of an aqueous phase and an organic phase. The aqueous phase contains the 4-nitrophenol and sodium hydroxide, while the organic phase contains the 2-(dimethylamino)ethyl amine and ethanol. The reaction is heated to reflux temperature until the desired product is formed. The product is then isolated by filtration and recrystallized from ethanol.

properties

IUPAC Name

5-[2-(dimethylamino)ethylamino]-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-18(2)8-7-16-14-12(9-15)17-13(22-14)10-3-5-11(6-4-10)19(20)21/h3-6,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVLVEIWDADAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(Dimethylamino)ethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile

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